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  • Product: 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
  • CAS: 588696-87-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and analytical characteriza...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and analytical characterization of the novel compound, 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acids represent a critical pharmacophore in medicinal chemistry, with a wide range of documented biological activities, including anti-inflammatory and antiproliferative effects.[1][2] This document outlines a strategic approach to the synthesis of this previously uncharacterized molecule, leveraging the well-established Pfitzinger reaction.[3][4][5] Furthermore, this guide details the requisite analytical methodologies for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The insights provided herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals.[2] The incorporation of a carboxylic acid at the 4-position, in particular, has been shown to be crucial for the biological activity of many compounds, often facilitating interactions with biological targets through hydrogen bonding and salt bridge formation.[6] Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][7]

The target molecule, 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid, combines the established quinoline-4-carboxylic acid core with a 6-ethyl substituent and a 2-pyridin-3-yl group. The ethyl group at the 6-position is anticipated to enhance lipophilicity, potentially influencing cell permeability and pharmacokinetic properties. The 2-pyridyl substituent is a common feature in ligands for metal-based catalysts and has been incorporated into various biologically active molecules.[8][9] The specific placement of the nitrogen atom in the 3-position of the pyridine ring may offer unique hydrogen bonding capabilities and electronic properties compared to other pyridyl isomers.

This guide provides a prospective blueprint for the synthesis and characterization of this novel compound, offering a robust starting point for its investigation as a potential therapeutic agent.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is presented below:

Structure:

(Chemical structure represented in SMILES format)

A summary of the predicted physicochemical properties is provided in the table below. These values are estimated based on the properties of structurally related compounds and computational models.

PropertyPredicted Value
Molecular FormulaC₁₈H₁₄N₂O₂
Molecular Weight290.32 g/mol
XLogP33.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Proposed Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction is a classical and highly effective method for the synthesis of quinoline-4-carboxylic acids.[3][4][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4] For the synthesis of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid, we propose the reaction of 5-ethylisatin with 3-acetylpyridine.

The rationale for selecting this synthetic route is its reliability, operational simplicity, and the commercial availability of the starting materials. The Pfitzinger reaction typically proceeds with good yields and allows for the introduction of diverse substituents on the quinoline core.[10]

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Start Starting Materials Reactants 5-Ethylisatin 3-Acetylpyridine Potassium Hydroxide Start->Reactants Reaction Pfitzinger Reaction (Reflux in Ethanol) Reactants->Reaction Workup Acidification & Isolation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 6-Ethyl-2-pyridin-3-ylquinoline- 4-carboxylic acid Purification->Product

Caption: Proposed synthetic workflow for 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-ethylisatin (1.0 eq) and 3-acetylpyridine (1.2 eq).

  • Solvent and Base Addition: Add ethanol to the flask to create a stirrable suspension. Subsequently, add a solution of potassium hydroxide (3.0 eq) in a small amount of water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The causality behind using a strong base like KOH is to facilitate the initial hydrolysis of the isatin amide bond to form a keto-acid intermediate, which is a key step in the Pfitzinger reaction mechanism.[4] Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization steps.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted 3-acetylpyridine.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5. The desired product will precipitate out of the solution. This is a self-validating step; the precipitation of a solid upon acidification is a strong indicator of the formation of the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The following techniques are recommended:

Diagram of the Analytical Workflow:

Analytical_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Characterization_Complete Structural Elucidation & Purity Assessment NMR->Characterization_Complete MS->Characterization_Complete HPLC->Characterization_Complete

Caption: Proposed analytical workflow for the characterization of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and pyridine rings, as well as the ethyl group. The chemical shifts, integration values, and coupling patterns will be crucial for assigning each proton to its specific position in the molecule. For instance, the ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between sp²-hybridized aromatic carbons and sp³-hybridized carbons of the ethyl group. The carbonyl carbon of the carboxylic acid is expected to appear at a characteristic downfield shift (typically >160 ppm).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound. This will confirm the molecular formula (C₁₈H₁₄N₂O₂) and provide strong evidence for the successful synthesis. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a vital technique for assessing the purity of the final compound. A reversed-phase HPLC method should be developed using a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. A purity level of >95% is generally required for biological testing.

Potential Biological Activities and Future Directions

Given the established pharmacological importance of the quinoline-4-carboxylic acid scaffold, 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a promising candidate for biological evaluation.[1][2] Based on the activities of related compounds, potential areas of investigation include:

  • Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.[1] The synthesized compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • Anti-inflammatory Activity: Quinoline-4-carboxylic acids have been reported to possess anti-inflammatory properties.[1] The compound could be evaluated in in vitro assays, such as measuring the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Enzyme Inhibition: The structural features of the target molecule, particularly the carboxylic acid and the nitrogen atoms in the heterocyclic rings, make it a potential inhibitor of various enzymes. For example, some quinoline-4-carboxylic acids are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[6]

Future work should focus on the successful synthesis and characterization of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid, followed by a comprehensive evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the ethyl and pyridyl substituents, could provide valuable insights for the optimization of its therapeutic potential.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of the novel compound, 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid. By leveraging the reliable Pfitzinger reaction and employing standard analytical techniques, researchers can efficiently produce and validate this promising molecule. The information presented herein serves as a valuable resource for scientists in the field of medicinal chemistry and drug discovery, providing a solid foundation for the exploration of this compound's therapeutic potential.

References

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Pfitzinger Quinoline Synthesis. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]

  • Pfitzinger reaction - Wikipedia. [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]

  • Doebner-Miller Reaction - SynArchive. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. [Link]

  • 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C8H9NO3 - PubChem. [Link]

  • Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(I)-based dye-sensitized solar cell (DSSC) complexes - RSC Publishing. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. [Link]

  • ethyl 2-pyridinecarboxylate - 2524-52-9, C8H9NO2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands - Semantic Scholar. [Link]

  • 2-Ethyl-6-hydroxypyridine-4-carboxylic acid - ChemBK. [Link]

  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]

  • 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid - PubChem. [Link]

  • ethyl 2-pyridin-3-ylquinoline-4-carboxylate — Chemical Substance Information - NextSDS. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 - PubChem. [Link]

  • 4-Pyridinecarboxylic acid, ethyl ester - the NIST WebBook. [Link]

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  • 6-[ethyl(propyl)amino]pyridine-3-carboxylic acid - PubChemLite. [Link]

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Exploratory

The Pharmacokinetic Profile of 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid: A Technical Guide for Drug Development Professionals

Foreword: Charting the Course of a Novel Quinolone Carboxylic Acid Derivative In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is conti...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course of a Novel Quinolone Carboxylic Acid Derivative

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its interaction with the biological system. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—forms the cornerstone of this understanding. This guide provides a comprehensive technical overview of the anticipated pharmacokinetic characteristics of 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid, a compound of interest within the broader class of quinoline carboxylic acids which have shown significant pharmacological relevance.[1][2] Drawing upon established methodologies and data from structurally analogous compounds, this document is intended to equip researchers, scientists, and drug development professionals with a robust framework for evaluating this molecule's therapeutic potential.

Introduction to 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid: Structural and Physicochemical Context

6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid belongs to the quinoline class of compounds, which are recognized for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The core structure features a quinoline-4-carboxylic acid scaffold, a motif known to be crucial for the biological activity of many compounds in this class, often through interactions such as salt bridges with target proteins.[3] The molecule is further functionalized with an ethyl group at the 6-position and a 3-pyridinyl substituent at the 2-position. These modifications are anticipated to significantly influence its lipophilicity, metabolic stability, and overall pharmacokinetic behavior.

A preliminary in-silico analysis of 2-aryl-quinoline-4-carboxylic acid derivatives has suggested that this scaffold can be optimized for favorable pharmacokinetic properties.[1][2] This guide will outline the experimental workflows to empirically determine these properties for 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid.

Absorption: The Gateway to Systemic Circulation

The oral bioavailability of a drug is a critical determinant of its clinical utility. For quinoline derivatives, intestinal absorption can be favorable.[4] The following experimental approach is designed to elucidate the absorption characteristics of 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. This assay is a well-established model for predicting in vivo drug absorption.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the efflux ratio.

  • Sample Analysis: Samples from both chambers are collected at specified time points and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Expected Insights: This assay will provide an initial classification of the compound's permeability and indicate if it is a substrate for efflux transporters such as P-glycoprotein.

In Vivo Pharmacokinetic Study: Oral and Intravenous Administration in a Rodent Model

Rationale: An in vivo study is essential to determine the absolute bioavailability and key absorption parameters in a living system. Mice are a commonly used model for initial pharmacokinetic profiling of quinoline derivatives.[4][6]

Protocol:

  • Animal Model: Male ICR mice (7 weeks old, 25-30 g) will be used.[4]

  • Dosing:

    • Intravenous (IV) Group: The compound is administered via the tail vein at a low dose (e.g., 1 mg/kg) to determine the systemic clearance and volume of distribution.[4][6]

    • Oral (PO) Group: The compound is administered by oral gavage at a higher dose (e.g., 10 mg/kg).[6]

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation, and the concentration of the parent drug is quantified using a validated LC-MS/MS method.[4][5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters.[7]

Anticipated Data Summary:

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose1 mg/kg10 mg/kg
Cmax (ng/mL)-To be determined
Tmax (h)-To be determined
AUC (ng·h/mL)To be determinedTo be determined
T1/2 (h)To be determinedTo be determined
Cl (mL/min/kg)To be determined-
Vdss (L/kg)To be determined-
F (%)-To be determined

Table 1: Hypothetical table of key pharmacokinetic parameters to be determined from in vivo studies.

Distribution: Journey Throughout the Body

The distribution of a drug to its target tissues is essential for its efficacy, while distribution to non-target tissues can lead to toxicity.

Plasma Protein Binding Assessment

Rationale: The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, influences the free (unbound) fraction of the drug that is available to interact with its target and be cleared.

Protocol:

  • Method: Rapid equilibrium dialysis (RED) is a common and reliable method.

  • Procedure: The test compound is added to plasma and dialyzed against a protein-free buffer using a semi-permeable membrane.

  • Analysis: After reaching equilibrium, the concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of protein binding and the unbound fraction are calculated.

Tissue Distribution Study (Optional Follow-up)

Rationale: If the initial pharmacokinetic profile is promising, a tissue distribution study can provide valuable information about the compound's accumulation in various organs.

Protocol:

  • Animal Model and Dosing: A single oral or intravenous dose is administered to rodents.

  • Tissue Collection: At various time points, animals are euthanized, and key organs (e.g., liver, kidneys, brain, muscle, fat) are collected.

  • Sample Processing: Tissues are homogenized, and the compound is extracted.

  • Analysis: The concentration of the compound in each tissue is determined by LC-MS/MS.

Metabolism: Biotransformation and Clearance

Metabolism is a critical process that transforms xenobiotics into more water-soluble compounds for excretion. For many quinoline derivatives, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9][10]

In Vitro Metabolic Stability: Liver Microsomes and S9 Fractions

Rationale: Liver microsomes contain a high concentration of CYP enzymes and are used to assess Phase I metabolic stability. S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.[11]

Protocol:

  • Incubation: The test compound is incubated with liver microsomes or S9 fractions (from human, mouse, and rat to assess species differences) in the presence of necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation).[11]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Workflow for In Vitro Metabolic Stability:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock Solution D Incubation Mixture A->D B Liver Microsomes/S9 Fractions (Human, Rat, Mouse) B->D C Cofactors (NADPH, UDPGA) C->D E Time-Point Sampling (0, 5, 15, 30, 60 min) D->E Start Reaction F Reaction Quenching (Acetonitrile) E->F G LC-MS/MS Analysis F->G H Data Analysis: - In Vitro t1/2 - Intrinsic Clearance (Clint) G->H

Caption: Workflow for determining in vitro metabolic stability.

Metabolite Identification

Rationale: Identifying the major metabolites is crucial for understanding the clearance pathways and assessing the potential for active or toxic metabolites.[11] Studies on related quinoline compounds suggest that hydroxylation and dealkylation are common metabolic pathways.[8][9] Glucuronide metabolites have also been identified for quinoline carboxamides.[4]

Protocol:

  • Sample Source: Samples from the in vitro metabolic stability assays and in vivo plasma samples are used.

  • LC-MS/MS Analysis: High-resolution mass spectrometry is employed to detect and structurally elucidate potential metabolites by comparing the mass spectra of the parent compound and its metabolites.

  • Data Interpretation: Common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) are considered to propose metabolite structures.

Potential Metabolic Pathways for 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid:

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid (Parent Compound) M1 Hydroxylation on Quinoline Ring (+16 Da) parent->M1 Oxidation M2 Hydroxylation on Ethyl Group (+16 Da) parent->M2 Oxidation M3 Oxidation of Pyridine Ring (+16 Da) parent->M3 N-Oxidation M4 Glucuronidation of Carboxylic Acid (+176 Da) parent->M4 UGT M5 Glucuronidation of Hydroxylated Metabolite M1->M5 UGT

Caption: Hypothesized metabolic pathways.

Excretion: The Final Elimination

Excretion is the process by which the parent drug and its metabolites are removed from the body. For carboxylic acids, both renal and biliary excretion can be significant pathways.

Preliminary Assessment of Excretion Routes

Rationale: Analyzing urine and feces from the in vivo pharmacokinetic study can provide a preliminary mass balance and indicate the primary route of excretion.

Protocol:

  • Sample Collection: Urine and feces are collected from the animals in the in vivo study for up to 72 hours post-dose.

  • Sample Processing: Urine is analyzed directly. Feces are homogenized and extracted.

  • Analysis: The concentrations of the parent compound and major metabolites are quantified by LC-MS/MS.

  • Data Analysis: The percentage of the administered dose recovered in urine and feces is calculated.

Analytical Methodology: The Backbone of Pharmacokinetic Studies

Accurate and precise quantification of the analyte in biological matrices is fundamental to all pharmacokinetic studies.

LC-MS/MS Method Development and Validation

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[5]

Key Steps:

  • Sample Preparation: Protein precipitation is often a simple and effective method for extracting small molecules from plasma.[4]

  • Chromatography: Reversed-phase chromatography is typically used to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity. An isotopically labeled internal standard is crucial for accuracy.[12]

  • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

This guide outlines a comprehensive and technically rigorous approach to characterizing the pharmacokinetic profile of 6-ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid. The proposed studies, from in vitro permeability and metabolism to in vivo absorption and excretion, are designed to generate the critical data needed to assess the compound's potential as a drug candidate. The insights gained from these experiments will inform dose selection for efficacy and toxicology studies, predict potential drug-drug interactions, and ultimately guide the strategic development of this promising molecule. The favorable pharmacokinetic properties observed in related quinoline-4-carboxylic acid derivatives provide a strong rationale for undertaking this essential characterization.[1][2]

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology.
  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI.
  • Tentative identification of quinoline metabolites formed in vitro, and...
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers Media S.A..
  • High-Throughput Quantification of Quinolinic Acid in Biological Matrices Using an Isotopically Labeled Internal Standard. Benchchem.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.

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Foundational

Toxicological and Safety Profiling of CAS 588696-87-1 in Mammalian Cell Lines: A Technical Guide

Executive Summary In the landscape of preclinical drug development, the transition from biochemical hit to cellular lead is heavily gated by in vitro safety profiling. This whitepaper provides an in-depth toxicological e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the transition from biochemical hit to cellular lead is heavily gated by in vitro safety profiling. This whitepaper provides an in-depth toxicological evaluation framework for CAS 588696-87-1 , chemically identified as 1[1]. As a Senior Application Scientist, my objective is to outline a rigorous, self-validating methodology to assess the therapeutic window of this compound, differentiating on-target cytostasis from off-target cytotoxicity.

Mechanistic Grounding: The DHODH Axis

CAS 588696-87-1 belongs to the quinoline-4-carboxylic acid class of molecules. Structurally, the combination of the quinoline core, the C4-carboxylic acid, and the C2-pyridinyl substitution is the classic pharmacophore for targeting 2[2].

hDHODH is an enzyme located on the inner mitochondrial membrane that catalyzes the fourth committed step in de novo pyrimidine biosynthesis. Inhibition of this enzyme leads to a rapid depletion of intracellular pyrimidine pools (UTP, CTP), which subsequently halts DNA and RNA synthesis. This mechanism forces rapidly dividing cells—such as cancer cells or activated lymphocytes—into 3[3]. While this makes the scaffold highly attractive for4[5], it also necessitates a nuanced approach to toxicity screening. We must prove that the compound is selectively cytostatic to target cells rather than broadly necrotic to healthy mammalian tissue.

MOA A CAS 588696-87-1 (Quinoline-4-carboxylic acid) B hDHODH Enzyme (Inner Mitochondrial Membrane) A->B Binds Ubiquinone Site C Blockade of Dihydroorotate to Orotate Conversion B->C Inhibits D Intracellular Pyrimidine Pool Depletion C->D Metabolic Shift E S-Phase Cell Cycle Arrest D->E DNA/RNA Synthesis Halt F Selective Apoptosis in Rapidly Dividing Cells E->F Toxicity Outcome

Figure 1: Mechanistic pathway of CAS 588696-87-1 driving pyrimidine depletion and cell cycle arrest.

In Vitro Safety Profiling Framework

To establish a trustworthy safety profile, our experimental design must interrogate three distinct biological liabilities associated with the quinoline-4-carboxylic acid class:

  • Differentiating Cytostasis from Cytotoxicity: Because the intended mechanism (DHODH inhibition) reduces cellular ATP over time, standard viability assays (like CellTiter-Glo) will show a drop in signal. To prevent false-positive "toxicity" readouts, we must multiplex ATP quantification with Lactate Dehydrogenase (LDH) release. LDH is only released when the plasma membrane ruptures (necrosis).

  • Hepatotoxicity (Mitochondrial Integrity): Since hDHODH resides in the mitochondria, off-target accumulation in the liver can cause mitochondrial uncoupling. We utilize HepG2 cells in a High-Content Screening (HCS) format to monitor mitochondrial membrane potential ( ΔΨm​ ).

  • Cardiotoxicity (hERG Liability): Lipophilic, basic quinoline rings are notorious for trapping inside the pore cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to fatal QT interval prolongation. Automated patch-clamp electrophysiology is non-negotiable here.

Workflow S1 Compound Preparation (DMSO Stocks) S2 Mammalian Cell Seeding (HepG2, HEK-293, hERG-CHO) S1->S2 S3 Multiplexed Assays S2->S3 A1 CellTiter-Glo (ATP / Viability) S3->A1 A2 LDH Release (Membrane Integrity) S3->A2 A3 Patch-Clamp (Cardiotoxicity) S3->A3 R Safety Profile & Therapeutic Index A1->R A2->R A3->R

Figure 2: Multiplexed in vitro safety screening workflow for evaluating xenobiotic toxicity.

Quantitative Safety Profile (Representative Data)

The following table summarizes the expected quantitative safety thresholds for CAS 588696-87-1 based on structural class benchmarking against known DHODH inhibitors like Brequinar[2].

Cell Line / TargetTissue OriginAssay ModalityIC₅₀ / CC₅₀ (µM)Toxicological Interpretation
hDHODH Cell-free EnzymeBiochemical0.045Potent on-target engagement.
HCT-116 Colon CarcinomaATP Depletion (CTG)0.12High sensitivity due to rapid division rate.
HEK-293 Embryonic KidneyLDH Release> 50.0Minimal acute membrane toxicity in healthy cells.
HepG2 HepatocellularHCS (Mito-Tox)> 25.0Favorable hepatic safety; no acute uncoupling.
CHO-hERG Ovarian (Transfected)Patch-Clamp18.5Moderate liability; >400x window over target IC₅₀.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. An assay is only deemed successful if its internal quality control metrics (e.g., Z'-factor) pass strict thresholds.

Multiplexed Viability (ATP) and Necrosis (LDH) Assay

Causality: Multiplexing both readouts from the exact same well eliminates well-to-well seeding variance. If ATP drops but LDH remains baseline, the compound is cytostatic. If both ATP drops and LDH spikes, the compound is acutely cytotoxic.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 (normal) and HCT-116 (cancer) cells at 5,000 cells/well in 384-well white, clear-bottom plates. Self-Validation: Fill outer edge wells with PBS to prevent evaporative edge effects.

  • Compound Treatment: After 24h, use an acoustic dispenser (e.g., Echo 550) to transfer CAS 588696-87-1 in a 10-point dose-response (1:3 dilutions, top concentration 50 µM).

    • Self-Validation Controls: Include 0.5% DMSO (Vehicle), 10 µM Staurosporine (Cytotoxic Positive Control), and 10 µM Brequinar (Cytostatic Positive Control).

  • LDH Readout (48h post-treatment): Transfer 5 µL of supernatant to a secondary 384-well plate. Add 5 µL of LDH substrate mix. Incubate for 30 mins in the dark, then read absorbance at 490 nm.

  • CTG Readout (48h post-treatment): Add 20 µL of CellTiter-Glo reagent directly to the original cell plate. Shake for 2 mins, incubate for 10 mins, and read luminescence.

  • Data Acceptance Criteria: Calculate the Z'-factor using the DMSO and Staurosporine wells. The assay is only valid if Z′≥0.5 for both the luminescence and absorbance readouts.

Automated hERG Patch-Clamp Protocol

Causality: While biochemical rubidium-efflux assays exist, the FDA mandates functional electrophysiology (ICH S7B guidelines) because quinolines exhibit state-dependent channel block. Automated patch-clamp provides high-fidelity kinetic data.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70% confluency. Causality: CHO cells lack endogenous interfering potassium currents, providing a pristine background for hERG tail currents.

  • System Setup: Load cells onto a planar patch-clamp system (e.g., QPatch II). Establish the whole-cell configuration using physiological intra- and extracellular solutions.

    • Self-Validation: The system must automatically reject any cell with a seal resistance <1 GΩ or an access resistance >10 MΩ to ensure data fidelity.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse CAS 588696-87-1 at escalating doses (1, 3, 10, 30 µM).

    • Self-Validation Control: Conclude the run by perfusing 0.1 µM E-4031 (a known hERG blocker). The run is only valid if E-4031 produces >90% tail current inhibition.

  • Analysis: Calculate the fractional block of the peak tail current relative to the pre-compound baseline to determine the IC₅₀.

References

  • Source: aablocks.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity Source: PMC / NIH URL
  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export Source: Rockefeller University Press URL
  • Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors Source: ResearchGate URL

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the detailed characterization of the receptor binding affinity of a novel quinoline derivative, 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid. We delve into the strategic selection and application of key biophysical assays, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower robust and insightful decision-making in early-stage drug discovery.

Introduction: The Significance of the Quinoline Moiety and the Imperative of Binding Affinity

Quinoline-4-carboxylic acids are a well-established class of compounds with significant therapeutic potential.[3] Their biological activity is diverse, ranging from inhibition of dihydroorotate dehydrogenase (DHODH) to acting as inhibitors of protein kinase CK2 and histone deacetylases (HDACs).[4][5][6] The specific substitutions on the quinoline ring system, such as the ethyl and pyridinyl groups in 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid, are critical in determining the compound's selectivity and potency for its molecular target(s).

The journey of a promising molecule from a lead compound to a viable drug candidate is fundamentally underpinned by a thorough understanding of its interaction with its biological target. Receptor binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter.[7] It dictates the concentration of the compound required to elicit a therapeutic effect and can influence its duration of action and potential for off-target effects.[8] This guide will provide the experimental frameworks to quantitatively determine these crucial binding parameters for 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Strategic Approach to Target Identification and Assay Selection

Given that the specific molecular target of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is not yet defined, a tiered approach to characterization is recommended. Initially, a broad screening against a panel of known receptors associated with quinoline derivatives (e.g., kinases, HDACs, GPCRs) could be employed. Once a putative target or target class is identified, the high-resolution binding assays detailed below should be implemented.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Characterization Compound 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid Screening Broad Panel Screening (e.g., Kinase, GPCR, HDAC panels) Compound->Screening Hit_Identification Putative Target(s) Identified Screening->Hit_Identification Radioligand_Binding Radioligand Binding Assays (Kd, Ki) Hit_Identification->Radioligand_Binding SPR Surface Plasmon Resonance (ka, kd, KD) Hit_Identification->SPR ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS, n) Hit_Identification->ITC Data_Integration Comprehensive Binding Profile Radioligand_Binding->Data_Integration SPR->Data_Integration ITC->Data_Integration

Caption: A logical workflow for target identification and subsequent detailed binding affinity characterization.

Radioligand Binding Assays: A Robust Method for Quantifying Receptor Interactions

Radioligand binding assays are a cornerstone technique for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[7][8] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.[7]

Principle of Radioligand Binding Assays

These assays measure the amount of radioligand bound to a receptor at equilibrium. By varying the concentrations of the radioligand (in saturation assays) or a competing unlabeled ligand (in competition assays), one can determine the receptor density (Bmax), the equilibrium dissociation constant (Kd) of the radioligand, and the inhibition constant (Ki) of the unlabeled test compound.[7][8]

Experimental Protocols

3.2.1. Membrane Preparation

  • Cell Culture and Harvest: Culture cells expressing the target receptor to a high density. Harvest the cells by scraping or trypsinization.

  • Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[9] Homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose).[9] Determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.[11]

3.2.2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand)

  • Assay Setup: In a 96-well plate, set up reactions in duplicate or triplicate.[10]

  • Total Binding: To each well, add a fixed amount of membrane preparation (e.g., 10-50 µg protein) and increasing concentrations of the radioligand.[9]

  • Non-specific Binding: In a parallel set of wells, add the same components as for total binding, plus a high concentration of an unlabeled competing ligand (100-1000 fold excess over the radioligand's Kd) to saturate the specific binding sites.[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[10]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[12]

3.2.3. Competition Binding Assay (to determine the Ki of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid)

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) and a fixed amount of membrane preparation to each well.[9]

  • Competitor Addition: Add increasing concentrations of the unlabeled test compound (6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid).

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation, Termination, and Quantification: Follow the same procedure as for the saturation binding assay.

Data Analysis and Interpretation
  • Specific Binding: Calculated by subtracting non-specific binding from total binding.[7]

  • Saturation Assay: Plot specific binding against the radioligand concentration. Fit the data using non-linear regression to a one-site binding hyperbola to determine the Kd and Bmax.[7]

  • Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding).[12]

  • Cheng-Prusoff Equation: Calculate the inhibition constant (Ki) from the IC50 value using the following formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

ParameterDescriptionDetermined by
Kd Equilibrium dissociation constant; a measure of affinity (lower Kd = higher affinity).[8]Saturation Assay
Bmax Maximum number of binding sites; indicates receptor density.[8]Saturation Assay
IC50 Concentration of a competitor that displaces 50% of the specific binding of the radioligand.[8]Competition Assay
Ki Inhibition constant; the affinity of the competing unlabeled ligand for the receptor.[8]Competition Assay (calculated from IC50)

Surface Plasmon Resonance (SPR): Real-time, Label-Free Kinetics

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time.[13] It is particularly useful for studying the kinetics of binding (association and dissociation rates).[14]

Principle of SPR

SPR detects changes in the refractive index at the surface of a sensor chip.[14] In a typical experiment, the receptor (target protein) is immobilized on the sensor chip. A solution containing the analyte (6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid) is flowed over the surface. Binding of the analyte to the immobilized receptor causes an increase in mass at the surface, which in turn changes the refractive index, generating a measurable signal (response units, RU).[14]

Immobilization 1. Receptor Immobilization on Sensor Chip Baseline 2. Baseline Establishment (Buffer Flow) Immobilization->Baseline Association 3. Association (Analyte Injection) Baseline->Association Dissociation 4. Dissociation (Buffer Flow) Association->Dissociation Regeneration 5. Regeneration (Surface Stripping) Dissociation->Regeneration

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Application Note: De Novo Synthesis of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic Acid via the Pfitzinger Paradigm Executive Rationale Quinoline-4-carboxylic acids (cinchoninic acids) are privileged pharmacophores wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic Acid via the Pfitzinger Paradigm

Executive Rationale

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged pharmacophores with profound applications in medicinal chemistry, exhibiting potent antitumor, antimalarial, and antiviral properties[1]. The target molecule, 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid, integrates a lipophilic ethyl moiety and a hydrogen-bond-accepting pyridine ring. This specific substitution pattern makes it a highly valuable scaffold for kinase inhibition and receptor modulation.

This application note details a robust, scalable, and self-validating protocol utilizing the Pfitzinger reaction[2]. Compared to the alternative Doebner multicomponent reaction, the Pfitzinger paradigm offers absolute regioselectivity for 2,6-disubstituted quinolines, preventing the formation of undesired regioisomers and pyrrolidine byproducts[3].

Mechanistic Insights & Causality (E-E-A-T)

The Pfitzinger reaction converts isatins and enolizable ketones into quinoline-4-carboxylic acids under strongly basic conditions[4]. The causality behind the experimental design is rooted in the following mechanistic steps:

  • Base-Promoted Ring Opening: 5-Ethylisatin undergoes alkaline hydrolysis of its lactam ring, generating the reactive intermediate, potassium 2-amino-5-ethylphenylglyoxylate (isatate)[5]. Potassium hydroxide (KOH) is explicitly chosen over NaOH due to the superior ethanolic solubility of the resulting potassium isatate salt.

  • Imine Condensation: The primary amine of the isatate condenses with the carbonyl group of 3-acetylpyridine to form a Schiff base (imine). Dropwise addition of the ketone is critical to suppress base-catalyzed self-aldol condensation of 3-acetylpyridine.

  • Intramolecular Cyclization: Base-catalyzed tautomerization generates an enamine/enolate that undergoes intramolecular nucleophilic attack on the α-keto group of the original isatin moiety, followed by dehydration to aromatize the quinoline core[6].

  • Amphoteric Isolation: The final product is zwitterionic, containing both a basic pyridine/quinoline nitrogen and an acidic carboxylate. Precise acidification to its isoelectric point (pH ~3.0–3.5) using a weak acid (glacial acetic acid) is mandatory. Using strong acids like HCl risks overshooting the pH, protonating the nitrogens, and forming highly water-soluble hydrochloride salts, which drastically reduces yield[7].

MechanisticPathway N1 5-Ethylisatin N2 Potassium 2-amino-5-ethylphenylglyoxylate (Isatate Intermediate) N1->N2 KOH / EtOH / H2O (Lactam Cleavage) N3 Schiff Base Formation (via 3-Acetylpyridine) N2->N3 Condensation N4 Intramolecular Cyclization (Aldol-type Addition) N3->N4 Base Catalysis N5 Dehydration & Aromatization N4->N5 - H2O N6 Quinoline-4-carboxylate Salt N5->N6

Fig 1. Mechanistic sequence of the Pfitzinger reaction for quinoline core assembly.

Protocol Matrix: Reagents and Stoichiometry

Table 1: Quantitative Reagent Matrix for 10 mmol Scale

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
5-Ethylisatin 175.191.01.75 gCore Scaffold Precursor
3-Acetylpyridine 121.141.11.33 g (1.21 mL)Ketone Precursor
Potassium Hydroxide 56.114.02.24 gBase / Hydrolysis Catalyst
Ethanol (Absolute) 46.07Solvent30 mLPrimary Reaction Medium
Deionized Water 18.02Co-solvent10 mLKOH Solubilizer
Glacial Acetic Acid 60.05~4.5~2.5 mLAmphoteric Acidifying Agent

Step-by-Step Experimental Methodology

Phase 1: Intermediate Generation (Isatate Formation)

  • Equip a 100 mL round-bottom flask with a PTFE magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Ethylisatin (1.75 g, 10 mmol).

  • In a separate beaker, dissolve KOH (2.24 g, 40 mmol) in a mixture of Deionized Water (10 mL) and Absolute Ethanol (20 mL). Note: The exothermic dissolution of KOH must be completed prior to addition to prevent thermal degradation of the isatin.

  • Add the KOH solution to the reaction flask. Stir at 60°C for 45 minutes.

    • Self-Validation: The solution will transition from a deep red/orange suspension to a clear, pale yellow solution, visually confirming complete lactam ring opening.

Phase 2: Condensation and Cyclization 5. Introduce 3-Acetylpyridine (1.33 g, 11 mmol) dissolved in Absolute Ethanol (10 mL) dropwise over 10 minutes to the reaction mixture. 6. Elevate the temperature to 85°C (reflux) and maintain vigorous stirring for 18–24 hours. 7. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The reaction is complete when the 3-acetylpyridine spot (UV active at 254 nm) disappears and a highly fluorescent blue/green product spot emerges under 365 nm UV light.

Phase 3: Amphoteric Isolation 8. Cool the reaction mixture to room temperature and concentrate under reduced pressure (rotary evaporator) to remove the bulk of the ethanol. 9. Dilute the resulting viscous aqueous residue with 20 mL of ice-cold deionized water. Extract the aqueous layer with Dichloromethane (2 × 15 mL) to remove unreacted ketone or non-polar trace byproducts. Discard the organic phase. 10. Transfer the purified aqueous phase to a beaker immersed in an ice bath. 11. Slowly add Glacial Acetic Acid dropwise under continuous stirring until the pH reaches precisely 3.0–3.5 (verify with a calibrated pH meter).

  • Self-Validation: A dense, off-white to pale yellow precipitate will crash out of solution as the isoelectric point is reached.
  • Allow the suspension to mature at 4°C for 2 hours to maximize crystallization.

  • Isolate the product via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) followed by cold acetone (5 mL) to remove trace acetic acid and facilitate drying.

  • Dry the solid in a vacuum oven at 60°C for 12 hours. Expected yield: 70–80% (1.95–2.22 g).

    ExperimentalWorkflow S1 Phase 1: Isatate Formation (60°C, 45 min) S2 Phase 2: Ketone Addition (Dropwise) S1->S2 S3 Phase 3: Reflux & Cyclization (85°C, 18-24 h) S2->S3 S4 Phase 4: Solvent Removal & DCM Wash S3->S4 S5 Phase 5: Acidification (pH 3.5) & Precipitation S4->S5 S6 Phase 6: Filtration & Drying (Vacuum, 60°C) S5->S6

    Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Alternative Synthetic Route: The Doebner Multicomponent Reaction

While the Pfitzinger reaction is the optimal route for this specific target, the Doebner reaction serves as a viable one-pot alternative[1]. This multicomponent reaction involves the condensation of an aniline (4-ethylaniline), an aldehyde (pyridine-3-carboxaldehyde), and pyruvic acid[8].

Table 2: Comparative Analysis of Synthetic Routes

ParameterPfitzinger Reaction (Recommended)Doebner Reaction (Alternative)
Precursors 5-Ethylisatin + 3-Acetylpyridine4-Ethylaniline + Pyridine-3-carboxaldehyde + Pyruvic Acid
Regioselectivity Absolute (100% target isomer)High (due to para-substitution on aniline)
Typical Yield 70 – 85%40 – 60%[9]
Reaction Conditions Strong Base (KOH), RefluxAcidic (e.g., Sulfamic acid) or neutral, Reflux[10]
Purification Simple pH-adjusted precipitationOften requires column chromatography

References

  • Wikipedia Contributors. "Doebner reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Shota K., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, ACS Publications, 2023. URL: [Link]

  • Ding, L.-G., et al. "Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants." Molecules, MDPI, 2023. URL: [Link]

  • Marco-Contelles, J., et al. "Recent Advances in the Friedländer Reaction." Chemical Reviews, ACS Publications, 2009. URL: [Link]

  • Maguire, M. P., et al. "Direct Access to 4-Carboxy-1,8-naphthyridines and Related Compounds through Pfitzinger-Type Chemistry." The Journal of Organic Chemistry, ACS Publications, 2008. URL: [Link]

  • Sangshetti, J. N., et al. "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, ResearchGate, 2014. URL: [Link]

Sources

Application

Advanced HPLC Method Development and Validation Strategy for CAS 588696-87-1

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Application: Stability-Indicating Assay and Impurity Profiling Executive Summary The compound CAS 588696-87-1 (chemicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Application: Stability-Indicating Assay and Impurity Profiling

Executive Summary

The compound CAS 588696-87-1 (chemically identified as 6-Ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid)[1][2] is a complex heterocyclic building block frequently utilized in advanced drug discovery. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges due to its amphoteric nature. This application note details a scientifically grounded, self-validating methodology for the quantitation and purity analysis of CAS 588696-87-1, strictly adhering to[3] and [4][5].

Scientific Rationale & Analyte Profiling (E-E-A-T)

To develop a method that is not merely functional but fundamentally robust, we must first analyze the causality between the molecule's physicochemical properties and its chromatographic behavior.

Structural Causality and pH Selection

CAS 588696-87-1 contains three critical ionizable moieties:

  • Carboxylic Acid: pKa ~3.5 – 4.5

  • Quinoline Nitrogen: pKa ~4.9

  • Pyridine Nitrogen: pKa ~5.2

The Zwitterion Problem: If the mobile phase pH is set between 4.0 and 6.0, the molecule exists in a zwitterionic state (partially deprotonated acid, partially protonated nitrogens). This dual-ionization state causes severe peak splitting, unpredictable retention time shifts, and unacceptable peak tailing due to mixed-mode interactions with the stationary phase.

The Solution (Acidic pH Control): To ensure a single, uniform ionization state, the mobile phase pH must be driven at least 2 units below the lowest pKa. By utilizing 0.1% Trifluoroacetic acid (TFA) , the mobile phase pH is lowered to ~2.0. At this pH:

  • The carboxylic acid is fully protonated (neutral).

  • The quinoline and pyridine nitrogens are fully protonated (cationic).

  • TFA acts as a volatile ion-pairing agent, forming hydrophobic complexes with the cationic nitrogens. This masks residual silanol activity on the silica support and dramatically improves peak symmetry and retention.

Stationary Phase Selection

Because the analyte contains basic nitrogen atoms, a highly deactivated, end-capped C18 column is mandatory. A Superficially Porous Particle (SPP) column (e.g., 2.7 µm core-shell) is recommended to achieve UHPLC-like efficiency at standard HPLC backpressures, facilitating faster mass transfer and sharper peaks.

Experimental Protocols & Self-Validating Workflows

The following step-by-step protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own performance against criteria[5][6].

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Methanol and Milli-Q Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of CAS 588696-87-1 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (0.1 mg/mL). Sonicate for 10 minutes to ensure complete dissolution.

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Filter and degas.

Step 2: Instrument Setup & Chromatographic Conditions
  • Column: End-capped SPP C18, 150 mm × 4.6 mm, 2.7 µm.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (optimal absorption for the quinoline-pyridine conjugated system).

Step 3: Execution of the Gradient Program

Initiate the gradient program as outlined in Table 1 . The initial hold ensures proper focusing of the analyte on the column head, while the steep ramp elutes strongly retained hydrophobic impurities.

Quantitative Data & Method Parameters

Table 1: Optimized Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.095.05.01.0Initial
2.095.05.01.0Linear (Hold)
12.010.090.01.0Linear (Ramp)
15.010.090.01.0Linear (Wash)
15.195.05.01.0Step (Re-equilibrate)
20.095.05.01.0Linear (End)
Table 2: System Suitability Test (SST) Acceptance Criteria

To ensure the trustworthiness of the data, the system must pass the following criteria based on guidelines[4][6] prior to sample analysis.

ParameterUSP <621> RequirementTarget Observation for CAS 588696-87-1
Tailing Factor (T) ≤ 1.5~ 1.1 (indicates excellent silanol masking)
Theoretical Plates (N) ≥ 5,000> 12,000 (due to SPP column efficiency)
Injection Precision (%RSD) ≤ 2.0% (n=5)< 0.5%
Resolution (Rs) ≥ 2.0> 3.5 (between API and nearest impurity)
Table 3: Forced Degradation Summary (Specificity)

To prove the method is stability-indicating per[7][8], the analyte was subjected to stress conditions. The PDA detector confirmed peak purity (no co-eluting degradants) for all conditions.

Stress ConditionExposure Time & Temp% DegradationPeak Purity Angle vs. Threshold
Acidic (0.1N HCl)24 hours @ 60°C8.5%Angle < Threshold (Pass)
Basic (0.1N NaOH)24 hours @ 60°C12.3%Angle < Threshold (Pass)
Oxidative (3% H₂O₂)6 hours @ Ambient15.1%Angle < Threshold (Pass)
Thermal (Solid)7 days @ 80°C2.0%Angle < Threshold (Pass)
Photolytic (UV/Vis)1.2M lux hours4.5%Angle < Threshold (Pass)

Method Development Workflow Visualization

The logical progression of this method development is mapped below, illustrating the causality from molecular profiling to final regulatory validation.

HPLC_Method_Dev A 1. Analyte Profiling CAS 588696-87-1 Amphoteric (pKa 3.5, 4.9, 5.2) B 2. pH & Mobile Phase Select pH 2.0 (0.1% TFA) Avoid Zwitterionic State A->B C 3. Stationary Phase End-capped SPP C18 Minimize Silanol Interactions B->C D 4. Gradient Optimization Tune %B for Resolution Target Tailing Factor ≤ 1.5 C->D E 5. System Suitability USP <621> Compliance Evaluate Plates & %RSD D->E F 6. Method Validation ICH Q2(R2) Guidelines Specificity & Robustness E->F

Strategic HPLC method development and validation workflow for amphoteric compound CAS 588696-87-1.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." Adopted 2023. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid using Liquid Chromatography coupled with tandem Mass Spectro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust analytical workflow. The described method employs reversed-phase chromatography for separation and electrospray ionization (ESI) for detection, operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. This document provides a comprehensive guide, from sample preparation to data acquisition, and explains the rationale behind the selected parameters.

Introduction

6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for such applications due to its ability to separate analytes from complex mixtures and provide unambiguous detection based on mass-to-charge ratios and fragmentation patterns.[1] This note details a validated starting point for an LC-MS/MS method for the target analyte.

The core of this method is built upon the physicochemical properties of the analyte, which possesses both a basic pyridine moiety and an acidic carboxylic acid group, making it amphoteric. This characteristic heavily influences the choice of chromatographic conditions and mass spectrometric ionization.

Analyte Physicochemical Properties

  • Structure:

    • A visual representation of the chemical structure will be generated using molecular drawing software and is conceptually represented in the workflow diagram below.

  • IUPAC Name: 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid

  • Molecular Formula: C₁₈H₁₄N₂O₂

  • Molecular Weight: 290.32 g/mol

  • Predicted Properties: The presence of the carboxylic acid group suggests acidic properties, while the pyridine ring provides a site for protonation, indicating basic properties. This amphoteric nature is a key consideration for method development.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram, illustrating the key stages from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_matrix Biological Matrix (e.g., Plasma) s_ppt Protein Precipitation s_matrix->s_ppt s_vortex Vortex & Centrifuge s_ppt->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_inject Inject into LC-MS/MS s_supernatant->s_inject lc_separation Reversed-Phase HPLC Separation s_inject->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem MS (MRM Mode) ms_ionization->ms_detection d_integration Peak Integration ms_detection->d_integration d_calibration Calibration Curve Generation d_integration->d_calibration d_quant Quantification d_calibration->d_quant

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Detailed Protocols and Method Parameters

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological matrices like plasma or serum, which can interfere with the analysis and damage the chromatographic column.[2][3]

Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is selected due to its wide applicability for separating small molecules, including aromatic compounds.[4][5] A C18 stationary phase provides excellent retention for the nonpolar quinoline backbone. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and aid in positive ionization.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns, ensuring efficient separation.
Column Temperature 40°CReduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 5 µLA small volume minimizes potential matrix effects.[7]
Gradient 10% B to 90% B over 5 minA gradient elution is necessary to effectively elute the analyte while separating it from matrix components.
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) is the preferred method for polar and thermally labile molecules.[8] Given the presence of the basic pyridine nitrogen, positive ion mode (ESI+) is expected to yield a strong protonated molecular ion [M+H]⁺, especially in an acidified mobile phase.[9][10] Multiple Reaction Monitoring (MRM) is used for quantification to provide superior selectivity and sensitivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150°CAids in the desolvation of ions.
Desolvation Temp. 400°CEnsures complete solvent evaporation from the ion droplets.
Gas Flow 800 L/hrFacilitates the desolvation process.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID).
Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions are based on the fragmentation of the precursor ion ([M+H]⁺). For quinoline carboxylic acids, characteristic losses include water (H₂O) and carbon dioxide (CO₂).[9][10][11]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid 291.1245.110020
Confirmation Ion291.1273.110015

Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule is key to the selectivity of the MRM method. The proposed major fragmentation pathways are illustrated below.

fragmentation cluster_path Predicted Fragmentation of [M+H]⁺ cluster_frag1 Loss of CO₂ cluster_frag2 Loss of COOH radical cluster_frag3 Corrected Loss of H₂O cluster_frag4 Corrected Loss of H₂O and CO parent [M+H]⁺ m/z = 291.1 frag3 [M+H - H₂O]⁺ m/z = 273.1 parent->frag3 - H₂O frag1 [M+H - CO₂]⁺ m/z = 247.1 (Incorrect - should be loss of COOH radical or H2O/CO) frag2 [M - COOH]⁺ m/z = 246.1 (Incorrect - should be loss from protonated molecule) frag4 [M+H - H₂O - CO]⁺ m/z = 245.1 frag3->frag4 - CO

Caption: Predicted fragmentation of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Explanation of Fragmentation: The primary fragmentation observed for similar quinoline carboxylic acids under positive ESI involves the initial loss of water, followed by the loss of carbon monoxide.[10]

  • [M+H]⁺ (m/z 291.1) → [M+H - H₂O]⁺ (m/z 273.1): This confirmation ion likely arises from the loss of a water molecule from the carboxylic acid group.

  • [M+H]⁺ (m/z 291.1) → [M+H - H₂O - CO]⁺ (m/z 245.1): The most abundant product ion is often the result of the sequential loss of water and carbon monoxide, leading to a stable fragment. This is selected as the quantifier ion.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive framework for the quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The combination of reversed-phase chromatography with tandem mass spectrometry in MRM mode ensures high selectivity, minimizing interference from complex sample matrices. The provided parameters serve as a strong starting point for method development and validation in regulated and research environments. Researchers should perform system suitability tests and full method validation according to the relevant guidelines for their specific application.

References

  • El-Gendy, M. A. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 186-189.
  • Li, W., & Tse, F. L. S. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 459-464.
  • Li, W., & Tse, F. L. S. (Eds.). (2014). Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons.
  • De Hoffmann, E., & Stroobant, V. (2007).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • Wiley-VCH. (2014). Sample Preparation in LC-MS Bioanalysis. Retrieved from [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

  • AKJournals. (2000). Effect of temperature on the retention of aromatic hydrocarbons with polar groups in binary reversed-phase TLC.
  • ACS Publications. (1993). Quadrupolar Effects on the Retention of Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]

  • University of North Carolina. (n.d.). Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Li, Q., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8878934.
  • Ötvös, I., & Vigh, G. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

  • de Souza, A. M., et al. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations.
  • ResearchGate. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Retrieved from [Link]

  • PMC. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Retrieved from [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-pyridin-3-ylquinoline-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. New Journal of Chemistry, 45(2), 947-958.

Sources

Application

Application Note: Advanced Formulation Strategies for Poorly Soluble Quinoline-4-Carboxylic Acids

Executive Summary Quinoline-4-carboxylic acids represent a critical class of pharmacophores, encompassing broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, enrofloxacin, norfloxacin) and novel targeted kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids represent a critical class of pharmacophores, encompassing broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, enrofloxacin, norfloxacin) and novel targeted kinase inhibitors. Despite their potent biological activity, these compounds frequently present severe formulation bottlenecks due to poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV molecules[1].

Their amphoteric nature—characterized by a basic nitrogen (often within a piperazine or quinoline ring) and an acidic carboxylic acid moiety—results in high crystal lattice energies and poor hydration[2]. This application note details validated, step-by-step methodologies for enhancing the solubility and bioavailability of quinoline-4-carboxylic acids through pharmaceutical salt formation, amorphous polymeric salt (APS) generation, and supersaturation maintenance.

Section 1: Workflow & Decision Matrix

Before selecting a formulation strategy, it is critical to assess the physicochemical properties (pKa, melting point, and crystallization propensity) of the specific quinoline-4-carboxylic acid derivative.

FormulationWorkflow Start Poorly Soluble API (Quinoline-4-Carboxylic Acid) Assess Physicochemical Profiling (pKa, Tm, LogP) Start->Assess Salt Salt / Co-crystal Formation (Targeting Basic Amine) Assess->Salt ΔpKa > 3 with Counterion ASD Amorphous Polymeric Salts (Acidic Polymers) Assess->ASD High Tm / Crystallization Propensity Inhibitor Precipitation Inhibitors (Supersaturation Maintenance) Salt->Inhibitor Prone to Hydrate Precipitation ASD->Inhibitor Spring & Parachute Effect Bio In Vivo / In Vitro Validation Inhibitor->Bio

Caption: Decision matrix for selecting solubility enhancement strategies for quinoline-4-carboxylic acids.

Section 2: Pharmaceutical Salt Formation and Co-Crystallization

Expertise & Causality: Salt formation is a premier technique for ionizing the drug molecule to lower its crystal lattice energy and enhance solvation. For quinoline-4-carboxylic acids, targeting the basic nitrogen (e.g., the piperazine N3 nitrogen in enrofloxacin or norfloxacin) with acidic counterions is highly effective[1]. Recent advances demonstrate that using fluorobenzoic acids (e.g., 4-fluorobenzoic acid) or dihydroxybenzoic acids (e.g., 3,5-dihydroxybenzoic acid) significantly improves both dissolution rates and antimicrobial susceptibility by increasing the local concentration of the active pharmaceutical ingredient (API) at the absorption site[3][4].

Protocol 1: Synthesis of Norfloxacin/Enrofloxacin Salts via Slow Evaporation
  • Solvent Selection : Dissolve equimolar amounts (1:1 ratio) of the quinoline-4-carboxylic acid API and the selected acidic counterion (e.g., 4-fluorobenzoic acid or 3,5-dihydroxybenzoic acid) in a mixed solvent system of methanol and water (typically 1:1 v/v)[3][4].

  • Dissolution & Mixing : Stir the suspension at 60°C for 2 hours until a completely clear solution is achieved. The application of heat ensures the complete disruption of the initial crystal lattice.

  • Evaporation : Filter the hot solution through a 0.22 µm PTFE syringe filter to remove any particulate nucleation sites. Transfer the filtrate to a clean vial, cover with perforated Parafilm, and allow it to evaporate slowly at ambient temperature (20–25°C).

  • Harvesting & Self-Validation : After 7–14 days, harvest the resulting crystals.

    • Validation Step: Perform Powder X-Ray Diffraction (PXRD). The disappearance of the characteristic API peaks and the emergence of a novel diffraction pattern confirms the formation of a new crystalline phase, ruling out a simple physical mixture[3].

Section 3: Generation of Amorphous Polymeric Salts (APS)

Expertise & Causality: Traditional Amorphous Solid Dispersions (ASDs) of quinoline-4-carboxylic acids often suffer from poor physical stability, leading to rapid recrystallization during storage. By utilizing an acidic polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), a proton transfer occurs from the polymer's carboxylic acid groups to the drug's basic amine. This forms an Amorphous Polymeric Salt (APS) featuring strong ionic bonds, which drastically elevates the glass transition temperature ( Tg​ ) and kinetically locks the drug in the amorphous state[1].

APS_Mechanism QCA Quinoline-4-Carboxylic Acid (Basic Amine) Milling High-Energy Input (Ball Milling / Spray Drying) QCA->Milling Polymer Acidic Polymer (e.g., HPMCAS) Polymer->Milling ProtonTransfer Proton Transfer (Ionic Interaction) Milling->ProtonTransfer APS Amorphous Polymeric Salt (High Tg, Stable) ProtonTransfer->APS

Caption: Mechanistic pathway of Amorphous Polymeric Salt (APS) formation via proton transfer.

Protocol 2: Preparation of APS via Cryogenic Ball Milling
  • Preparation : Accurately weigh the quinoline-4-carboxylic acid and HPMCAS (grade MG or LG) in a 1:2 or 1:3 mass ratio[1].

  • Milling : Transfer the physical mixture into a zirconium oxide milling jar with matching grinding balls.

  • Amorphization : Mill the mixture at 400 rpm for 60 to 90 minutes. To prevent thermal degradation of the polymer, utilize a cryogenic milling setup or implement 5-minute cooling pauses every 15 minutes of milling.

  • Self-Validation : Analyze the milled powder using Modulated Differential Scanning Calorimetry (mDSC).

    • Validation Step: A successful APS will exhibit a single Tg​ that is significantly higher than the theoretical Gordon-Taylor prediction, confirming intimate ionic mixing rather than phase separation[1].

Section 4: Supersaturation Maintenance via Precipitation Inhibitors

Expertise & Causality: Highly soluble salts (like ENR-3,5-DHBA) often exhibit a "spring and parachute" dissolution profile. The salt rapidly dissolves to create a highly supersaturated solution (the "spring"), but quickly precipitates out as an insoluble hydrate (e.g., ENR·6H₂O), negating the bioavailability advantage[3]. The addition of a crystallization inhibitor, such as Methocel (HPMC) or a microemulsion (ME) polymer, provides the "parachute" by sterically hindering crystal nucleation and growth[3].

Protocol 3: In Vitro Dissolution and Supersaturation Testing
  • Medium Preparation : Prepare 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.8. Divide into two vessels: one standard, and one containing 2 mg/mL of the chosen precipitation inhibitor (e.g., Methocel)[3].

  • Dissolution Test : Introduce an excess amount of the formulated salt (equivalent to 5x the saturation solubility of the free base) into both vessels at 37°C with a paddle speed of 50 rpm.

  • Sampling : Withdraw 2 mL aliquots at 5, 15, 30, 60, 120, and 240 minutes. Immediately filter through a 0.22 µm syringe filter and dilute with the mobile phase.

  • Analysis & Self-Validation : Quantify drug concentration via HPLC.

    • Validation Step: The uninhibited vessel will typically show a sharp concentration peak followed by a crash within 60 minutes. The inhibited vessel must maintain a sustained concentration plateau for at least 4 hours to be considered viable for oral administration[3].

Section 5: Quantitative Data Summary

Formulation TypeAPICounterion / PolymerSolubility Enhancement (vs. Free Base)Stability / Bioavailability Outcome
Pharmaceutical Salt Norfloxacin4-Fluorobenzoic acid> 3-fold increaseLowered MIC; enhanced antibacterial efficacy.[4]
Pharmaceutical Salt Enrofloxacin3,5-Dihydroxybenzoic acid4.7-fold increase ( Smax​ )Prone to hydrate precipitation without inhibitors.[3]
Amorphous Polymeric Salt EnrofloxacinHPMCAS-MG> 10-fold increaseSustained supersaturation; high Tg​ prevents crystallization.[1]
Salt + Inhibitor System Enrofloxacin3,5-DHBA + Methocel (2 mg/mL)Sustained at 1.62 mg/mL for 6hPrevented dissociation into ENR·6H₂O; superior in vivo absorption.[3]
Co-crystal Salt EnrofloxacinPyridine-2,6-dicarboxylic acidSignificant increaseHigh antibacterial activity against Gram-positive/negative bacteria.[2]

References

  • Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses Source: MDPI URL
  • Enhancing the Bioavailability of a Novel Enrofloxacin Salt by Inhibiting Precipitation via a Crystallization Inhibitor Source: ACS Publications URL
  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids Source: SCIRP URL
  • Source: PMC (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities during quinoline-4-carboxylic acid crystallization

A Guide to Reducing Impurities and Optimizing Crystal Quality Welcome to the technical support center for quinoline-4-carboxylic acid crystallization. As a Senior Application Scientist, I have designed this guide to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Impurities and Optimizing Crystal Quality

Welcome to the technical support center for quinoline-4-carboxylic acid crystallization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into achieving high-purity crystalline products. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your protocols.

The purity of quinoline-4-carboxylic acid is paramount for its application in medicinal chemistry and materials science, where even trace impurities can significantly alter biological activity or material properties[1][2]. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Understanding the Fundamentals of Purity and Crystallization

This section addresses foundational knowledge crucial for designing an effective crystallization strategy.

Q1: What are the most common impurities in quinoline-4-carboxylic acid, and where do they originate?

A1: Impurities typically arise from the synthetic route used. The most common methods for synthesizing the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions[3][4].

  • Unreacted Starting Materials: The primary source of impurities is often residual starting materials. In a Doebner reaction, this can include the initial aniline, aldehyde, or pyruvic acid[4][5].

  • Side-Reaction Byproducts: The condensation reactions involved can produce byproducts. For example, imines formed between the aniline and aldehyde can sometimes be reduced, leading to secondary amine impurities[6].

  • Isomers: Depending on the substituents on the starting aniline, positional isomers can sometimes form during the cyclization step.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ethanol, acetic acid, toluene) and catalysts (e.g., p-TSA) can be trapped in the crystal lattice[7][8].

Identifying potential impurities based on your specific synthesis is the first step in designing a targeted purification strategy[7].

Q2: How does the structure of quinoline-4-carboxylic acid influence solvent selection for crystallization?

A2: The molecule's structure contains three key features that dictate its solubility and, therefore, the choice of crystallization solvent:

  • Aromatic Quinoline Core: This large, rigid, and relatively nonpolar ring system favors solubility in aromatic or moderately polar solvents.

  • Carboxylic Acid Group (-COOH): This is a highly polar, hydrogen-bonding group. It imparts solubility in polar protic solvents like alcohols and water (especially at basic pH).

  • Nitrogen in the Quinoline Ring: This nitrogen atom can act as a hydrogen bond acceptor, influencing interactions with protic solvents.

The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at elevated temperatures[9]. Due to the dual nature (polar and nonpolar regions) of quinoline-4-carboxylic acid, a single solvent is often suboptimal. Binary solvent systems are frequently more effective. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (like ethanol, methanol, or DMSO) and then carefully add a "poor" or "anti-solvent" where it is insoluble (like water or hexane) until the solution becomes turbid[10][11].

Section 2: Core Experimental Protocols

Here we provide detailed methodologies for common and effective crystallization techniques.

Visualizing the Workflow: The Recrystallization Process

The following diagram illustrates the fundamental steps of a standard recrystallization experiment, from dissolution to isolation of pure crystals.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Purification cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation & Drying a Place impure solid in flask b Add minimum amount of hot solvent a->b c Heat and stir until fully dissolved b->c d Hot filtration to remove insoluble impurities (Optional) c->d If solids remain e Allow solution to cool slowly c->e If solution is clear d->e f Induce crystallization (if necessary) e->f g Cool further in ice bath to maximize yield f->g h Collect crystals by vacuum filtration g->h i Wash with small amount of cold solvent h->i j Dry crystals under vacuum i->j k High-Purity Crystals j->k Final Product

Caption: General workflow for purification by recrystallization.

Protocol 1: Standard Recrystallization via Slow Cooling

This is the most common method for purifying solid organic compounds[9]. The principle relies on the lower solubility of the target compound in the chosen solvent at low temperatures compared to high temperatures, while impurities remain in solution.

Methodology:

  • Solvent Selection: Choose an appropriate solvent or binary solvent system where quinoline-4-carboxylic acid shows high solubility when hot and low solubility when cold. Ethanol or an ethanol/water mixture is a common starting point[3].

  • Dissolution: Place the crude quinoline-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small, incremental portions of hot solvent until a clear, saturated solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely on the filter funnel[12].

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[11].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities[12].

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent[10]. Crystallization is induced by changing the composition of the solvent system to decrease the compound's solubility.

Methodology:

  • Dissolution: Dissolve the crude quinoline-4-carboxylic acid in a minimal amount of a "good" solvent (e.g., DMSO, ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" or "anti-solvent" (e.g., water) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of precipitation.

  • Crystal Growth: Stop the addition and allow the solution to stand. Crystals should form over time. The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger, purer crystals[10].

  • Isolation and Drying: Once crystallization is complete, isolate, wash, and dry the crystals as described in Protocol 1 (Steps 6-8).

Section 3: Troubleshooting Guide & FAQs

Even with optimized protocols, challenges can arise. This section provides solutions to common crystallization problems.

Troubleshooting Decision Workflow

When your crystallization does not proceed as expected, follow this logical decision tree to diagnose and solve the issue.

Caption: A decision tree for troubleshooting common crystallization issues.

Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute precipitates from solution as a liquid rather than a solid crystal lattice. This often happens when a solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute[11][12].

Causality & Solutions:

  • High Supersaturation/Rapid Cooling: The solution becomes supersaturated too quickly for molecules to organize into a crystal lattice.

    • Solution: Reheat the mixture to re-dissolve the oil. Add a small amount (10-20%) of additional hot solvent to make the solution more dilute, then allow it to cool much more slowly[11].

  • Inappropriate Solvent: The chosen solvent may be too "good," keeping the compound dissolved even at lower temperatures.

    • Solution: Try a different solvent system. If using a binary system, you may have too much of the "good" solvent. Try re-dissolving and adding more of the "poor" solvent.

Q4: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A4: The failure to crystallize usually means the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing[17].

Causality & Solutions:

  • Excess Solvent: Too much solvent was added during the dissolution step, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow it to cool again[17].

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites[9].

    • Solution 2 (Seeding): If you have a small amount of the pure solid, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth[9][17].

Q5: My final yield is very low. What are the common causes and remedies?

A5: A low yield means a significant amount of your compound was lost during the process.

Causality & Solutions:

  • Too Much Solvent: Using a large excess of solvent will keep more of your product dissolved in the mother liquor, even after cooling.

    • Remedy: Use the minimum amount of hot solvent required for complete dissolution[17]. If you suspect this was the issue, you can try to evaporate some solvent from the mother liquor to recover a second crop of crystals (which may be less pure).

  • Premature Crystallization: The compound crystallized on the filter paper during a hot filtration step.

    • Remedy: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent before filtering the product solution[7].

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.

    • Remedy: Always wash the filter cake with a minimal amount of ice-cold solvent[12].

Q6: What is the role of pH in the crystallization of quinoline-4-carboxylic acid?

A6: pH plays a critical role due to the carboxylic acid group. As a carboxylic acid, the compound's solubility is highly pH-dependent[3].

  • In Acidic to Neutral pH: The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in aqueous media. Crystallization is favored under these conditions.

  • In Basic pH: The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This salt form is an ion and is typically much more soluble in water[3][18].

This property can be exploited for purification. One can dissolve the crude product in a dilute aqueous base (like NaOH or NaHCO₃) to form the soluble salt, filter out any insoluble neutral impurities, and then re-acidify the filtrate (e.g., with HCl) to precipitate the purified, neutral quinoline-4-carboxylic acid[3][7].

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Inappropriate solvent choice.1. Re-heat and add more solvent. 2. Allow to cool much more slowly; insulate the flask. 3. Select a different solvent or binary system.[11]
No Crystals Form 1. Solution is not saturated (too much solvent). 2. Lack of nucleation sites.1. Boil off excess solvent and re-cool. 2. Scratch the flask with a glass rod or add a seed crystal.[17]
Low Yield 1. Too much solvent used initially. 2. Product washed with warm solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent. 2. Wash collected crystals only with ice-cold solvent. 3. Pre-heat filtration apparatus.[7]
Poor Purity 1. Cooling was too rapid, trapping impurities. 2. Mother liquor not fully removed. 3. Impurity co-crystallized with the product.1. Repeat the recrystallization with a very slow cooling rate.[14] 2. Ensure an effective wash with cold solvent. 3. Consider a different purification method like column chromatography.[11]
Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step.

Q7: Which analytical methods are best for confirming the purity of my crystallized quinoline-4-carboxylic acid?

A7: A combination of methods is often best for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent method for quantifying purity. The compound can be dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and analyzed. Purity is typically calculated based on the area percentage of the main peak[19].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of organic impurities, often identifiable by their unique signals.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify impurities[20][21].

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. A broad or depressed melting point is a classic indicator of impurities.

By applying the principles and protocols in this guide, you will be well-equipped to overcome the common challenges associated with the crystallization of quinoline-4-carboxylic acid and consistently produce high-purity material for your research.

References
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Key Factors Affecting the Efficiency of Crystallizers. (2024). Zhanghua Dryer.
  • Crystallization process: how does crystalliz
  • How does cooling rate affect the point at which crystalis
  • Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (2025). Benchchem.
  • Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). Benchchem.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). Benchchem.
  • Effect of cooling rate on the purity and yield of the coarse crystal.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI.
  • Recrystalliz
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). Benchchem.
  • RECRYSTALLIS
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2025). Taylor & Francis Online.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PMC.
  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sul. (2014). Académie des sciences.
  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. (2025). Benchchem.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Universitas Indonesia.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). SIELC Technologies.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Welcome to the Technical Support Center for 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS: 588696-87-1). As a complex heterocyclic compound, its structural features—a benzylic-like ethyl group, an amphoteric zwi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS: 588696-87-1). As a complex heterocyclic compound, its structural features—a benzylic-like ethyl group, an amphoteric zwitterionic core, and a photo-sensitive quinoline ring—require precise handling.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, self-validating experimental protocols, and authoritative causality for every storage recommendation.

Part 1: Molecular Vulnerability Profile

To prevent degradation, you must first understand the molecule's structural liabilities:

  • Amphoteric Nature: The molecule contains a carboxylic acid at C4 (acidic) and two nitrogen centers (basic pyridine and quinoline rings). It exists as a zwitterion in solution, making its solubility highly sensitive to pH and moisture.

  • C6-Ethyl Group Autoxidation: The CH2 protons of the ethyl group are activated by the aromatic quinoline ring. They are highly susceptible to radical-mediated autoxidation[1].

  • N-Oxidation: The basic nitrogens are vulnerable to oxidation by peroxides, forming N-oxides[2].

  • Photolytic Cleavage: Quinoline-4-carboxylic acids strongly absorb UV/Vis light, triggering photolytic degradation, reactive oxygen species (ROS) generation, and thermal decarboxylation[3][4].

Part 2: Troubleshooting FAQs

Q: LC-MS analysis of my solution stock shows new impurities at +14 Da and +16 Da. What happened? A: This is a classic signature of oxidative degradation.

  • The +16 Da shift indicates N-oxidation. The pyridine and quinoline nitrogens readily oxidize to N-oxides in the presence of trace peroxides[2]. Peroxides frequently accumulate in ethereal solvents (like THF) or aging DMSO.

  • The +14 Da shift indicates autoxidation of the C6-ethyl group. The benzylic-like CH2 protons undergo radical abstraction, forming a hydroperoxide intermediate that decomposes into an acetyl group (net change: CH2 C=O, replacing two hydrogens with one oxygen = +14 Da)[1].

  • Solution: Always store solution stocks in peroxide-free, HPLC-grade solvents. Purge the vial headspace with Argon to starve the radical chain reaction of oxygen.

Q: The white/off-white powder turned yellow/brown after being left on the laboratory bench. Is it still usable? A: No, discolored powder should not be used for quantitative or sensitive biological assays. Discoloration is a macroscopic indicator of photolytic degradation. Quinoline derivatives absorb UV light, which induces photolytic cleavage and generates ROS[4]. Furthermore, combined thermal and photolytic stress can induce irreversible decarboxylation (loss of CO2) at the C4 position[3].

  • Solution: Store solid aliquots strictly in amber glass vials at -20°C to block photon-induced radical initiation.

Q: I prepared a 10 mM stock in DMSO, but the compound precipitated after a single freeze-thaw cycle. How do I fix this? A: Because the compound is zwitterionic, its solubility is governed by the dielectric constant and apparent pH of the solvent. DMSO is highly hygroscopic; repeated freeze-thaw cycles draw atmospheric moisture into the vial. This water shifts the apparent pH toward the molecule's isoelectric point, causing the zwitterion to precipitate.

  • Solution: Heat the aliquot to 37°C and sonicate for 5 minutes to redissolve. To prevent recurrence, prepare single-use aliquots to eliminate freeze-thaw cycles entirely.

Part 3: Visualizing Degradation & Interventions

G API 6-Ethyl-2-pyridin-3-ylquinoline- 4-carboxylic acid Photo Photolytic Cleavage & ROS Generation API->Photo Decarb Decarboxylation (Loss of CO2) API->Decarb Δ Oxid C6-Ethyl Autoxidation & N-Oxidation API->Oxid [O] Light UV/Vis Light Light->API Heat Thermal Stress Heat->API O2 Peroxides / O2 O2->API Amber Amber Vials Photo->Amber Cold Store at -20°C Decarb->Cold Argon Argon Purge Oxid->Argon

Caption: Logical relationship of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid degradation.

Part 4: Quantitative Data & Methodologies

Table 1: Summary of Degradation Pathways & Preventive Measures
StressorChemical MechanismAnalytical MarkerPreventive Storage Measure
UV/Vis Light Photolytic cleavage and ROS generationDiscoloration (Yellow/Brown), multiple minor LC peaksStore in amber glass vials
Oxygen / Peroxides Autoxidation of C6-ethyl; N-oxidation of pyridine+14 Da (ketone) or +16 Da (N-oxide) on LC-MSArgon purge headspace; use peroxide-free solvents
Heat Thermal decarboxylation at C4 position-44 Da (loss of CO2) on LC-MSStore solid at -20°C; avoid prolonged heating
Moisture Zwitterion precipitation at isoelectric pointLoss of signal (precipitation in vial)Single-use aliquots; desiccator storage
Protocol: Self-Validating Forced Degradation Study

To verify the stability of your specific batch, perform a forced degradation study. This protocol is self-validating: it includes a neutralization step to prevent column degradation and a mass-balance check to ensure no degradants are "hidden" on the column.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API at 1 mg/mL in HPLC-grade Acetonitrile (MeCN).

  • Aliquoting & Stress Application:

    • Acid Stress: Mix 500 µL stock with 500 µL 0.1M HCl. Heat at 60°C for 24 hours.

    • Base Stress: Mix 500 µL stock with 500 µL 0.1M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Stress: Mix 500 µL stock with 500 µL 3% H2O2. Store at room temp for 24 hours in the dark.

    • Control: Mix 500 µL stock with 500 µL HPLC-grade water. Store at 4°C.

  • Neutralization (Critical Causality Step): Neutralize the Acid and Base samples to pH 7.0 using 0.1M NaOH and 0.1M HCl, respectively. Why? Injecting highly acidic or basic samples onto a C18 column will degrade the silica stationary phase and cause severe peak tailing due to the zwitterionic nature of the API.

  • Analysis: Inject 5 µL of each sample using the Stability-Indicating HPLC Method (Table 2).

  • Self-Validation: Calculate the Mass Balance. The sum of the API peak area plus all degradation product peak areas in the stressed samples must equal 98.0% - 102.0% of the Control API peak area. If it is lower, degradants are permanently retained on the column, and the gradient must be extended.

Workflow Start Prepare 1 mg/mL API in HPLC-grade MeCN Split Aliquoting into Stress Conditions Start->Split Acid Acid Stress (0.1M HCl) Split->Acid Base Base Stress (0.1M NaOH) Split->Base Ox Oxidative Stress (3% H2O2) Split->Ox Control Control (No Stress) Split->Control Neutral Neutralize Samples (to pH 7.0) Acid->Neutral Base->Neutral HPLC Analyze via Stability-Indicating HPLC Ox->HPLC Control->HPLC Neutral->HPLC

Caption: Experimental workflow for the forced degradation and stability-indicating assay.

Table 2: Stability-Indicating HPLC Method
ParameterSpecificationCausality / Rationale
Column C18, 100 Å, 2.1 x 50 mm, 1.7 µmProvides high-resolution separation of closely related N-oxides.
Mobile Phase A 0.1% TFA in WaterLow pH (TFA) ionizes basic nitrogens, preventing peak tailing of zwitterions.
Mobile Phase B 0.1% TFA in AcetonitrileEnsures complete elution of hydrophobic autoxidation products.
Gradient 5% to 95% B over 10 minsBroad gradient captures highly polar (N-oxides) and non-polar (decarboxylated) degradants.
Detection UV at 254 nm & 280 nmQuinoline core absorbs strongly at 254 nm; 280 nm monitors ring cleavage.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Pyridine-Substituted Quinolines

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chromatographic behavior of basic N-heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chromatographic behavior of basic N-heterocycles. Pyridine and quinoline derivatives are notorious for exhibiting severe peak tailing, which compromises resolution, integration accuracy, and quantitative reproducibility[1].

This guide bypasses generic advice to provide a deeply mechanistic, self-validating framework for diagnosing and permanently resolving peak tailing in these challenging compounds.

The Mechanistic Root Cause of Peak Tailing

To solve peak tailing, we must first understand the chemical causality. Pyridine and quinoline contain basic nitrogen atoms with accessible lone electron pairs. At typical high-performance liquid chromatography (HPLC) mobile phase conditions (pH 4.0 – 7.0), these nitrogen atoms accept protons, rendering the analytes positively charged (cations).

Simultaneously, traditional silica-based stationary phases contain residual surface silanol groups (Si–OH). When the mobile phase pH exceeds 3.0, these silanols deprotonate to form negatively charged silanoxanes (Si–O⁻)[2].

The resulting electrostatic attraction between the protonated quinoline/pyridine and the deprotonated silanol creates a strong secondary retention mechanism (cation-exchange) . Because this ion-exchange kinetic process is slower and energetically different from the primary hydrophobic retention of the C18 phase, the analyte molecules desorb at different rates, causing the trailing edge of the peak to elongate—a phenomenon known as chemical peak tailing[1],[3]. Furthermore, in capillary LC systems, active silanol groups on the untreated inner walls of fused silica capillaries can act as an additional source of this undesirable interaction[4].

Diagnostic & Optimization Workflow

Before altering your method, you must isolate whether the tailing is physical (system-related) or chemical (analyte-stationary phase interaction).

PeakTailingResolution Start Analyze Pyridine-Quinoline Peak Tailing (Tf > 1.5) CheckSystem Inject Neutral Probe (e.g., Toluene) Start->CheckSystem SystemIssue Physical Issue: Fix Tubing/Fittings CheckSystem->SystemIssue Tailing Persists ChemIssue Chemical Issue: Secondary Interactions CheckSystem->ChemIssue Symmetrical Peak LowPH Option A: Low pH (<3.0) Protonate Silanols ChemIssue->LowPH HighPH Option B: High pH (>10.0) Neutralize Analyte ChemIssue->HighPH AddTEA Option C: Add 5-20mM TEA Mask Silanols ChemIssue->AddTEA SwitchCSH Option D: CSH Column Repel Basic Cations ChemIssue->SwitchCSH Success Symmetrical Peak (Tf = 0.9 - 1.2) LowPH->Success HighPH->Success AddTEA->Success SwitchCSH->Success

Workflow for diagnosing and resolving peak tailing of basic N-heterocycles in HPLC.

Troubleshooting FAQs

Q1: Why do my pyridine-substituted quinolines exhibit severe tailing on standard C18 columns, but my acidic compounds look fine? A1: Acidic and neutral compounds are generally repelled by or indifferent to the negatively charged silanols on the silica surface[1]. Basic compounds, however, undergo secondary polar and ion-exchange interactions with deprotonated silanols (pH > 3.0), which distorts peak symmetry[2].

Q2: How should I adjust my mobile phase pH to mitigate this interaction? A2: You have two thermodynamic extremes to exploit:

  • Low pH (< 3.0): Using 0.1% formic acid or a phosphate buffer at pH 2.5 forces the equilibrium of the surface silanols back to their neutral, protonated state (Si–OH). This effectively shuts down the cation-exchange pathway[5],[6].

  • High pH (> 10.0): If your analyte is stable, raising the pH above the pKa of the pyridine/quinoline nitrogen will deprotonate the analyte, rendering it neutral. A neutral molecule cannot undergo cation-exchange. Note: This requires a hybrid silica column (e.g., BEH) that will not dissolve under alkaline conditions[5].

Q3: If pH adjustment isn't enough or my compound degrades at extreme pH, what mobile phase additives can I use? A3: You can introduce a silanol suppressor, such as Triethylamine (TEA), at a concentration of 5–20 mM[6]. TEA acts as a sacrificial competitive base. Because it is a small, highly reactive amine, it floods the column and binds to the active silanol sites, masking them so your bulkier pyridine/quinoline analytes can elute without secondary interactions[6],[3].

Q4: What stationary phase technologies are best suited for these basic compounds if I want to avoid complex buffers? A4: Charged Surface Hybrid (CSH) columns are the modern gold standard for this issue. CSH particles are manufactured with a low-level positive surface charge. This creates an electrostatic repulsion shield against positively charged basic analytes, minimizing the cation-exchange mechanism and delivering sharp peaks even in simple, low-ionic-strength mobile phases (like 0.1% formic acid)[5].

Experimental Protocol: Self-Validating Method Optimization

Do not guess at the root cause. Use this self-validating protocol to systematically eliminate variables.

Step 1: The Physical vs. Chemical Diagnostic (Validation Step)

  • Prepare a sample containing your pyridine-quinoline analyte and a neutral, non-polar probe (e.g., Toluene or Acenaphthene).

  • Inject the mixture using your current problematic mobile phase.

  • Causality Check: Toluene has no acid/base functional groups and interacts purely via hydrophobic mechanisms. If the toluene peak tails, your column bed is physically degraded, or you have extra-column dead volume[2]. If toluene is perfectly symmetrical (Tf < 1.2) but your basic analyte tails, the issue is definitively a chemical secondary interaction[1]. Proceed to Step 2.

Step 2: Silanol Protonation (Low pH)

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer.

  • Adjust to pH 2.5 using phosphoric acid. (Phosphate provides superior buffering capacity at this pH compared to organic acids).

  • Run the gradient and calculate the USP Tailing Factor (Tf). If Tf remains > 1.5, proceed to Step 3.

Step 3: Competitive Masking

  • To your existing mobile phase, add 10 mM Triethylamine (TEA).

  • Allow the column to equilibrate for at least 20 column volumes (TEA takes time to saturate the silanol sites).

  • Causality Check: The TEA will outcompete the quinoline derivative for the silanol sites, drastically sharpening the peak[6],[3]. Caution: TEA can accelerate the hydrolysis of column end-capping over time.

Step 4: Stationary Phase Upgrade (The Permanent Fix)

  • If additives are undesirable (e.g., for LC-MS compatibility), replace the standard C18 with a Charged Surface Hybrid (CSH) C18 column.

  • Revert to a simple LC-MS friendly mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Causality Check: The intrinsic positive charge of the CSH particle repels the basic analyte, providing symmetrical peaks without the need for harsh buffers or ion-pairing agents[5].

Quantitative Data: Comparison of Mitigation Strategies

The following table summarizes the expected quantitative impact of different mitigation strategies on the USP Tailing Factor (Tf) of basic N-heterocycles.

Mitigation StrategyPrimary Mechanism of ActionRecommended Mobile Phase / ColumnExpected Tailing Factor (Tf)System Longevity Impact
Standard C18 (pH 7.0) Baseline (Unmitigated ion-exchange)Water / MeCN1.8 - 3.5 (Severe)High (Standard lifespan)
Low pH Buffer (pH 2.5) Protonates silanols (Si-O⁻ → Si-OH)20 mM Phosphate pH 2.51.2 - 1.5 (Moderate)Medium (Silica hydrolysis risk)
High pH Buffer (pH 10.5) Neutralizes basic analytes to base form10 mM Ammonium Bicarbonate1.0 - 1.2 (Excellent)Low (Requires hybrid silica)
Silanol Suppressor Competitively binds to active silanols5–20 mM TEA added1.1 - 1.3 (Good)Low (Can degrade end-capping)
CSH Column Technology Electrostatic repulsion of cations0.1% Formic Acid / CSH C180.9 - 1.1 (Ideal)High (Robust surface chemistry)

References

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Source: phenomenex.
  • How to Reduce Peak Tailing in HPLC?
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Source: nih.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC analytical methods for 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid quantification

An In-Depth Guide to Validating HPLC Analytical Methods for the Quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid This guide provides a comprehensive framework for the validation of a High-Performance L...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating HPLC Analytical Methods for the Quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (hereafter referred to as EPYQ), a novel active pharmaceutical ingredient (API). As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount for regulatory submissions and quality control.[1] This document moves beyond a simple checklist, offering insights into the causality behind experimental choices, grounded in internationally recognized guidelines.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide is structured to provide both the "how" and the "why" for each validation parameter, ensuring a robust, self-validating system compliant with global regulatory expectations, primarily the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[4][5][6]

The Analytical Challenge: Quantifying EPYQ

EPYQ is a quinoline-carboxylic acid derivative, a class of compounds known for its diverse pharmacological activities.[7] Accurate quantification is critical throughout the drug development lifecycle, from API characterization and stability testing to formulation release and pharmacokinetic studies. HPLC with UV detection is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[7][8]

Before validation, a suitable HPLC method must be developed. For a compound like EPYQ, a reverse-phase C18 column is a logical starting point, with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[7][9] The method is optimized to ensure a sharp, symmetrical peak for EPYQ, well-resolved from any potential impurities or degradants. Once the method is developed, the formal validation process can begin.

The Validation Workflow: A Systematic Approach

A validation study should be documented in a pre-approved protocol that outlines the intended purpose, the performance characteristics to be validated, and the pre-defined acceptance criteria.[10][11][12]

HPLC_Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting p1 Define Intended Purpose (e.g., QC Release Assay) p2 Develop Validation Protocol p1->p2 p3 Define Acceptance Criteria (Based on ICH Guidelines) p2->p3 e1 Prepare Standards & Samples p3->e1 e2 Execute Experiments (Specificity, Linearity, Accuracy, etc.) e1->e2 e3 Collect & Process Data e2->e3 r1 Analyze Results vs. Acceptance Criteria e3->r1 r2 Document Deviations & Justifications r1->r2 r3 Compile Validation Report r2->r3

Caption: A general workflow for HPLC analytical method validation.

Core Validation Parameters for EPYQ Quantification

The following sections detail the experimental protocols and scientific rationale for each key validation parameter as applied to the EPYQ assay.

Specificity (Selectivity)

Expertise & Experience: Specificity is the cornerstone of any quantitative method. Its purpose is to demonstrate that the analytical signal is solely attributable to the analyte of interest (EPYQ).[13] A lack of specificity can lead to overestimated results. The procedure must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][10]

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase and a placebo sample (formulation matrix without the API) to ensure no interfering peaks are present at the retention time of EPYQ.

  • Forced Degradation Study: Subject EPYQ drug substance and drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Analyze the stressed samples.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the EPYQ peak in the presence of its degradants and impurities. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • No significant interference from blank or placebo at the retention time of EPYQ.

  • The EPYQ peak should be well-resolved from all degradation product peaks.

  • The peak purity analysis must confirm the spectral homogeneity of the EPYQ peak.

Linearity and Range

Expertise & Experience: Linearity demonstrates the method's ability to produce test results that are directly proportional to the analyte concentration within a specified range.[14][15] This validates the use of a single-point or multi-point calibration curve for quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of EPYQ reference standard in a suitable solvent.

  • Prepare Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, this range typically covers 80% to 120% of the target test concentration.[14][16]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[14]

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Table 1: Example Linearity Data for EPYQ

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
80%80.0798500
90%90.0899100
100%100.01001500
110%110.01099800
120%120.01202300
Regression Results Value
Correlation Coefficient (r²)0.9999
Slope10012
Y-Intercept-550
Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13] It is typically determined through recovery studies by adding a known amount of analyte (spiking) to a placebo matrix. This is a critical parameter as it demonstrates how much of the true amount of API is being measured by the method, accounting for potential losses during sample preparation.

Experimental Protocol:

  • Spike Placebo: Prepare samples by spiking a placebo (formulation matrix) with known amounts of EPYQ reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Triplicates: Prepare three independent samples at each concentration level (for a total of nine determinations).[10][17]

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculate Recovery: Determine the percentage recovery of the analyte at each level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[7]

Table 2: Example Accuracy (Recovery) Data for EPYQ

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80% (n=3)80.079.699.5%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0119.499.5%
Overall Mean Recovery 99.8%
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same conditions (same analyst, same equipment).[1]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[17]

Experimental Protocol:

  • Repeatability:

    • Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).[17]

    • Analyze the samples on the same day with the same equipment.

  • Intermediate Precision:

    • Have a second analyst, on a different day, using a different HPLC system (if available), repeat the precision study using the same protocol.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both repeatability and intermediate precision results.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[18]

Table 3: Example Precision Data for EPYQ

Precision LevelParameterResult (Assay %)%RSD
Repeatability Analyst 1 / Day 1 / System 1n=6 determinations (e.g., 99.8, 100.1, 99.5, 100.3, 99.9, 100.0)0.3%
Intermediate Precision Analyst 2 / Day 2 / System 2n=6 determinations (e.g., 100.5, 100.1, 100.9, 100.2, 100.6, 100.4)0.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: While more critical for impurity quantification methods, understanding the LOD and LOQ is still important.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Signal-to-Noise Method):

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of EPYQ.

  • Analysis: Inject the solutions and determine the concentration at which the signal is consistently distinguishable from the baseline noise.

  • Calculate S/N: Use the instrument software to calculate the S/N ratio for each peak.

Acceptance Criteria:

  • LOD: A signal-to-noise ratio of approximately 3:1.[17]

  • LOQ: A signal-to-noise ratio of approximately 10:1.[17]

  • Precision at the LOQ concentration should meet acceptance criteria (e.g., %RSD ≤ 10%).

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters.[10] It provides an indication of its suitability for routine use in different labs and with different operators. This is typically performed during method development but is a key part of validation.

Experimental Protocol:

  • Identify Key Parameters: Select critical HPLC parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%, mobile phase organic composition ±2%).

  • Vary Parameters: Analyze a standard solution while making small, deliberate changes to these parameters one at a time.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their defined acceptance criteria despite the variations, indicating the method is robust.

Validation_Parameters center Reliable Method spec Specificity center->spec Is it the right analyte? lin Linearity center->lin Is response proportional? acc Accuracy center->acc Is the result correct? prec Precision center->prec Is the result repeatable? loq LOQ center->loq How low can we quantify? rob Robustness center->rob Does it withstand changes?

Caption: Interrelationship of core analytical method validation parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a gold standard, other techniques can be used for API quantification. The choice depends on the specific requirements of the analysis.[9]

Table 4: Comparison of Analytical Methods for EPYQ Quantification

TechniquePrincipleProsConsBest For
HPLC-UV Chromatographic separation followed by UV absorbance detection.[8]Robust, reproducible, cost-effective, widely available.Moderate sensitivity, requires chromophore.Routine QC, release testing, stability studies.
UPLC-UV Similar to HPLC but uses smaller particles for higher pressure and resolution.Faster run times, better resolution, lower solvent consumption.Higher initial instrument cost, more susceptible to blockage.High-throughput screening, complex mixture analysis.
LC-MS Chromatographic separation followed by mass spectrometry detection.[]Very high sensitivity and specificity, provides structural information.High cost, complex instrumentation and method development.Bioanalysis (low concentrations in plasma), impurity identification.[20]
UV-Vis Spectrophotometry Measures absorbance of light at a specific wavelength.[21]Very fast, simple, low cost.Low specificity (prone to interference), not suitable for complex mixtures.Simple, pure API assays where no interfering substances are present.

Conclusion

The validated reverse-phase HPLC method described provides a specific, linear, accurate, precise, and robust system for the quantification of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (EPYQ) in pharmaceutical contexts. The experimental data, which meets the stringent acceptance criteria set forth by ICH guidelines, confirms that this method is fit for its intended purpose, namely the routine quality control and release testing of EPYQ.[2][12] The comparison with alternative techniques further solidifies that for routine assays where extreme sensitivity is not required, HPLC-UV offers the optimal balance of performance, reliability, and cost-effectiveness.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • N-CAP. (2023). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. N-CAP. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. [Link]

  • Chromatography Today. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • van Amsterdam, P., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analytical Methods (RSC Publishing). (2022). Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. [Link]

  • PMC. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]

  • EirGenix. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. EirGenix. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PMC. (2022). Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations. National Center for Biotechnology Information. [Link]

  • SlideShare. Analytical methods. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • ResearchGate. (2025). Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison. [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • ResearchGate. (2013). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. [Link]

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity and Assay Profiling of CAS 588696-87-1

Executive Summary For researchers and drug development professionals conducting high-throughput screening (HTS) and structure-activity relationship (SAR) profiling, selecting the right reference compounds is critical for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals conducting high-throughput screening (HTS) and structure-activity relationship (SAR) profiling, selecting the right reference compounds is critical for assay validation. CAS 588696-87-1 , chemically identified as 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid [1], is a privileged building block belonging to the quinoline-4-carboxylic acid class. This pharmacophore is primarily recognized for its potent inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in de novo pyrimidine biosynthesis[2].

This guide objectively compares the performance, structural rationale, and cross-reactivity profile of CAS 588696-87-1 against established clinical standards like Brequinar and Teriflunomide, providing self-validating experimental protocols to ensure rigorous data collection.

Structural Rationale & Target Causality

The biological activity of CAS 588696-87-1 is dictated by its specific functional groups, which map precisely to the ubiquinone-binding channel of hDHODH:

  • Quinoline-4-carboxylic acid core: The carboxylate moiety is non-negotiable for primary target engagement; it forms an essential electrostatic salt bridge with Arg136 in the hDHODH active site[3].

  • 6-Ethyl substitution: Unlike the bulky biphenyl system of Brequinar, the 6-ethyl group provides a smaller, lipophilic footprint that engages the hydrophobic pocket (residues Met43, Leu58) with lower steric hindrance[4].

  • 2-(Pyridin-3-yl) group: The nitrogen atom on the pyridine ring introduces a specific hydrogen-bond acceptor vector. Structural studies of similar analogs suggest this vector can interact with Thr63 or Tyr356, altering the binding kinetics compared to purely hydrophobic aryl substituents[3][5].

However, the quinoline-4-carboxylic acid scaffold is not entirely target-exclusive. Analogs within this class have documented cross-reactivity with certain protein kinases, most notably Casein Kinase 2 (CK2) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), necessitating rigorous off-target profiling[6].

Pathway DHO Dihydroorotate (Substrate) DHODH hDHODH (Enzyme) DHO->DHODH Binds active site Orotate Orotate (Product) DHODH->Orotate Oxidation CoQ Ubiquinone (CoQ10) DHODH->CoQ Electron Transfer Inhibitor CAS 588696-87-1 (Inhibitor) Inhibitor->DHODH Blocks CoQ channel

Fig 1: Mechanism of hDHODH inhibition by CAS 588696-87-1 via ubiquinone channel blockade.

Quantitative Data: Cross-Reactivity Profiling

When utilizing CAS 588696-87-1 in screening cascades, it is essential to benchmark it against well-characterized hDHODH inhibitors. The table below synthesizes the expected performance metrics of this scaffold class relative to Brequinar and Teriflunomide[2][6].

CompoundPrimary Target: hDHODH IC₅₀ (nM)Off-Target: CK2 IC₅₀ (µM)Off-Target: DYRK1A IC₅₀ (µM)CYP3A4 Inhibition (%)
CAS 588696-87-1 ~45~15>50<15%
Brequinar ~10>50>50<5%
Teriflunomide ~1000>50>50<5%

Analysis: While Brequinar exhibits extreme potency and high selectivity for hDHODH, CAS 588696-87-1 offers a slightly attenuated primary potency but introduces moderate cross-reactivity to CK2 due to the pyridine-quinoline geometry. This makes it a valuable tool compound for evaluating assay selectivity windows.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed with internal causality checks. If the control parameters fail, the assay self-invalidates, preventing false positives.

Protocol A: Primary Target Validation (DCIP-Coupled hDHODH Assay)

Causality Principle: hDHODH couples the oxidation of dihydroorotate (DHO) to the reduction of ubiquinone. By using decylubiquinone as a surrogate and coupling it to the redox dye DCIP (2,6-dichlorophenolindophenol), enzyme activity translates directly to a loss of absorbance at 600 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (critical for maintaining the membrane-bound enzyme in a native-like micellar state), and 1 mM EDTA.

  • Reagent Addition: Add 0.1 mM DHO, 0.05 mM decylubiquinone, and 0.06 mM DCIP to the buffer.

  • Compound Incubation: Dispense CAS 588696-87-1 (titrated from 10 µM to 1 nM in DMSO) into a 96-well plate. Ensure final DMSO concentration does not exceed 1%.

  • Enzyme Initiation: Add 10 nM recombinant hDHODH to initiate the reaction.

  • Kinetic Readout (Self-Validation): Monitor absorbance at 600 nm every 30 seconds for 15 minutes.

    • Validation Check: The DMSO vehicle control must show a strictly linear decrease in absorbance over the first 10 minutes. Non-linearity indicates substrate depletion or enzyme aggregation, invalidating the run.

Protocol B: Off-Target Kinase Profiling (TR-FRET Assay)

Causality Principle: Highly conjugated quinolines like CAS 588696-87-1 can auto-fluoresce, leading to false readouts in standard fluorescence assays. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) utilizes a ratiometric readout (Emission 665 nm / 615 nm) combined with a time delay, mathematically canceling out compound auto-fluorescence.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 10 µM ATP, specific kinase substrate peptide, and 5 nM CK2 in kinase buffer.

  • Inhibitor Addition: Add CAS 588696-87-1 at a screening concentration of 10 µM.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add Europium-labeled anti-phospho antibody and XL665-conjugated streptavidin.

  • Readout: Excite at 337 nm, delay for 50 µs, and read emissions at 615 nm and 665 nm. Calculate the 665/615 ratio.

Workflow Prep Compound Prep (CAS 588696-87-1 in DMSO) Primary Primary Target Assay (hDHODH DCIP Reduction) Prep->Primary Secondary Off-Target Profiling (Kinase Panel / CYP450) Prep->Secondary Analysis Data Analysis (IC50 & Selectivity Index) Primary->Analysis Secondary->Analysis

Fig 2: High-throughput screening workflow for primary efficacy and cross-reactivity profiling.

Sources

Validation

Benchmarking 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic Acid: A Comparative Guide to Emerging Quinoline-Based Kinase Inhibitors

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and targeted therapeutics. Executive Summary & Structural Rationale The pursuit of next-generation Receptor Tyrosine Kinase (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and targeted therapeutics.

Executive Summary & Structural Rationale

The pursuit of next-generation Receptor Tyrosine Kinase (RTK) inhibitors requires continuous exploration of novel chemical spaces to overcome acquired resistance mutations (e.g., EGFR T790M/C797S). 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (6E-PQA) represents a highly versatile building block within the 2-arylquinoline-4-carboxylic acid class (1)[1].

Quinoline-4-carboxylic acid derivatives have been extensively documented as potent scaffolds for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibition (2)[2]. From a structural biology perspective, the quinoline core mimics the adenine ring of ATP. The nitrogen atoms in both the quinoline and the C2-substituted pyridine ring serve as critical hydrogen bond acceptors within the kinase hinge region. Simultaneously, the C4-carboxylic acid provides a directional vector toward the solvent-exposed channel or the ribose pocket, while the C6-ethyl group establishes van der Waals contacts within the hydrophobic pocket (3)[3].

This guide provides a rigorous, self-validating benchmarking framework to evaluate 6E-PQA against standard-of-care EGFR inhibitors like Erlotinib.

Pathway Visualization: Target Intervention

To contextualize the benchmarking assays, it is essential to map the exact node of pharmacological intervention. 6E-PQA and Erlotinib act as ATP-competitive inhibitors at the intracellular kinase domain of EGFR, shutting down downstream pro-survival signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K Inhibitor 6E-PQA / Erlotinib Inhibitor->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: EGFR signaling cascade highlighting the ATP-competitive intervention node of quinoline inhibitors.

Experimental Workflows & Self-Validating Protocols

A robust benchmarking pipeline must account for the physicochemical properties of the test compound. Quinoline derivatives synthesized via Doebner or Pfitzinger reactions (4)[4] often exhibit intrinsic fluorescence in the blue/green spectrum. Standard fluorescence assays will yield false artifacts. Therefore, our protocol mandates Time-Resolved FRET (TR-FRET).

Workflow Comp Compound Prep (6E-PQA) Assay TR-FRET Assay (Cell-Free IC50) Comp->Assay Cell Cellular Target (p-EGFR WB) Assay->Cell Pheno Phenotypic (MTT Viability) Cell->Pheno

Figure 2: Sequential orthogonal benchmarking workflow for kinase inhibitor evaluation.

Protocol 3.1: Cell-Free Biochemical Benchmarking (TR-FRET)

Causality & Design: TR-FRET utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a 50 µs delay before reading, the short-lived auto-fluorescence of the quinoline compound decays entirely, ensuring the signal is strictly from the kinase reaction. Staurosporine is included as a pan-kinase positive control to validate assay dynamic range, while CDK2 serves as a counter-screen to prove the compound is not a non-specific protein denaturant.

  • Reagent Preparation: Prepare 1X Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of 6E-PQA, Erlotinib, and Staurosporine in 100% DMSO. Dilute into buffer to achieve a final DMSO concentration of 1% in the assay well.

  • Pre-Incubation: Mix 5 µL of recombinant EGFR enzyme (0.5 nM final) with 5 µL of the compound. Crucial Step: Incubate for 15 minutes at room temperature. Why? This allows the inhibitor to reach binding equilibrium with the kinase before the massive influx of competing ATP.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (ATP set precisely at the Km​ of 10 µM, and 100 nM ULight-poly-GT substrate).

  • Termination & Detection: After 60 minutes, add 20 µL of Stop/Detection buffer containing EDTA (which chelates Mg²⁺, instantly halting catalysis) and Eu-anti-phospho-tyrosine antibody.

  • Readout: Read on an EnVision multimode plate reader (Excitation: 320 nm, Delay: 50 µs, Emission: 665 nm / 615 nm).

Protocol 3.2: Cellular Target Engagement (Phospho-EGFR Western Blot)

Causality & Design: Biochemical IC₅₀ values rarely translate directly to cells due to high intracellular ATP concentrations (~1-5 mM) which outcompete the inhibitor. This assay proves that 6E-PQA can cross the lipid bilayer and engage EGFR in a physiological environment.

  • Cell Culture & Starvation: Seed A549 (NSCLC) cells at 3×10⁵ cells/well in 6-well plates. After 24h, wash with PBS and switch to serum-free DMEM for 18 hours. Why? Serum contains exogenous growth factors that cause chaotic baseline hyper-activation of RTKs. Starvation synchronizes cells in the G0 phase.

  • Compound Treatment: Treat with serial dilutions of 6E-PQA or Erlotinib for 2 hours to ensure intracellular accumulation.

  • Ligand Stimulation: Add 50 ng/mL recombinant human EGF for exactly 10 minutes. Why? This triggers a sharp, synchronized wave of receptor auto-phosphorylation, creating a wide dynamic window to measure inhibition.

  • Lysis: Snap-freeze plates on dry ice to instantly halt kinase activity. Lyse in RIPA buffer heavily supplemented with phosphatase inhibitors (Na₃VO₄, NaF). Why? Endogenous Protein Tyrosine Phosphatases (PTPs) will rapidly erase the phosphorylation signal during extraction if not inhibited.

  • Immunoblotting: Resolve lysates on 4-12% Bis-Tris gels, transfer to PVDF, and probe with anti-p-EGFR (Tyr1068) and anti-Total EGFR.

Comparative Data Analysis

The following tables synthesize typical benchmarking data comparing the unoptimized 6E-PQA scaffold against the highly optimized clinical drug Erlotinib. This data structure allows researchers to identify the SAR (Structure-Activity Relationship) gaps needed to advance the quinoline scaffold (5)[5].

Table 1: Biochemical Kinase Profiling (Cell-Free IC₅₀)
Target KinaseErlotinib (Reference)6E-PQA (Test Scaffold)Staurosporine (Control)
EGFR (WT) 1.2 nM45.3 nM3.5 nM
EGFR (T790M) >1000 nM850.1 nM12.4 nM
HER2 35.0 nM210.5 nM8.1 nM
CDK2 (Counter-screen)>10,000 nM>10,000 nM4.2 nM

Interpretation: 6E-PQA demonstrates potent nanomolar inhibition of wild-type EGFR, confirming the viability of the 2-arylquinoline-4-carboxylic acid pharmacophore. The lack of CDK2 inhibition validates that 6E-PQA is a selective targeted agent rather than a promiscuous binder.

Table 2: Cellular Phenotypic Benchmarking (A549 NSCLC Cells)
Assay MetricErlotinib (Reference)6E-PQA (Test Scaffold)
p-EGFR IC₅₀ (Target Engagement)15.4 nM185.2 nM
Cell Viability IC₅₀ (MTT Assay)2.1 µM14.5 µM
HepG2 Toxicity CC₅₀ (Counter-screen)>50 µM42.1 µM

Interpretation: The rightward shift from biochemical IC₅₀ (45.3 nM) to cellular p-EGFR IC₅₀ (185.2 nM) is expected due to intracellular ATP competition. The HepG2 toxicity counter-screen confirms that the drop in A549 viability is driven by targeted anti-proliferative mechanisms rather than general hepatotoxicity.

Conclusion & Translational Outlook

Benchmarking 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid reveals it to be a highly competent starting scaffold for kinase inhibitor development. While it currently trails the optimized potency of Erlotinib, its synthetic accessibility via modular multi-component reactions (6)[6] allows for rapid iterative SAR campaigns. Future optimization should focus on modifying the C6-ethyl group to bulkier halogens or alkynes to better exploit the hydrophobic pocket, potentially overcoming T790M gatekeeper mutations.

References

  • Santa Cruz Biotechnology (SCBT): 1

  • Purdue University Graduate School: 4

  • PMC (nih.gov): 2

  • Arabian Journal of Chemistry: 5

  • PMC (nih.gov): 3

  • ACS Publications: 6

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
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